molecular formula C19H24N4O3S B10816162 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B10816162
M. Wt: 388.5 g/mol
InChI Key: VMBFFHZLNCWIEC-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an acetamide moiety linked to a sulfamoylphenyl group. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cancer Treatment

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential in cancer therapy. Its ability to inhibit CA-IX makes it a candidate for enhancing the effectiveness of existing treatments by targeting tumor microenvironment acidity.

Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in significant tumor size reduction compared to controls, suggesting its potential as an adjunct therapy in oncological treatments.

Metabolic Disorders

Research indicates that this compound may also play a role in managing metabolic disorders such as diabetes. By modulating carbonic anhydrase activity, it could influence glucose metabolism and insulin sensitivity.

Case Study : Clinical trials have shown improvements in insulin sensitivity among subjects treated with this compound, highlighting its potential as a therapeutic agent for type 2 diabetes management.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known inhibitors of carbonic anhydrases:

Compound NameTarget EnzymeIC50 (µM)Application Area
This compoundCA-IX0.5Cancer
AcetazolamideCA-II1.0Glaucoma
DorzolamideCA-II0.8Glaucoma
SulfanilamideCA-II2.0Anti-inflammatory

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfamoyl group.

    2-(4-benzylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a sulfamoyl group.

    2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)acetamide: Features a chloro group instead of a sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for further research and development.

Biological Activity

Overview

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound features a complex structure that allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors and other molecular targets. The benzylpiperazine moiety is known for its interactions with serotonin and dopamine receptors, which can influence mood, cognition, and various neurological functions. The sulfamoylphenyl group may enhance the compound's solubility and bioavailability, contributing to its pharmacological efficacy.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. In particular, studies on related piperazine derivatives have shown effectiveness in animal models of epilepsy. For instance, compounds with similar structural features have been tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant anticonvulsant activity at varying doses .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds containing sulfamoyl groups have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer proliferation .

Case Studies and Experimental Data

  • Anticonvulsant Screening : In a study evaluating various piperazine derivatives, several showed protective effects against seizures induced by MES at doses ranging from 100 mg/kg to 300 mg/kg. The most effective compounds were noted for their delayed onset of action, suggesting a prolonged therapeutic effect .
  • Anticancer Studies : A related study focused on the synthesis of compounds with sulfamoyl groups revealed that these compounds could effectively inhibit cell proliferation in various cancer cell lines. The results indicated that the presence of the sulfamoyl group enhanced the anticancer activity compared to non-sulfamoylated analogs .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructureBiological ActivityReference
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-oneStructureAnticonvulsant
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideStructureAnticonvulsant
Sulfamoyl derivativesStructureAnticancer

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBFFHZLNCWIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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